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  • Product: 2-Benzyl-4,5-dimethyl-1,3-dioxolane
  • CAS: 5468-06-4

Core Science & Biosynthesis

Foundational

Stereochemical Architecture of 2-Benzyl-4,5-dimethyl-1,3-dioxolane: A Comprehensive Guide to Diastereomeric Configuration and Synthesis

Executive Summary The compound 2-benzyl-4,5-dimethyl-1,3-dioxolane—commercially recognized in the flavor and fragrance industry as phenylacetaldehyde 2,3-butylene glycol acetal (FEMA 2875)—is a highly versatile molecule[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-benzyl-4,5-dimethyl-1,3-dioxolane—commercially recognized in the flavor and fragrance industry as phenylacetaldehyde 2,3-butylene glycol acetal (FEMA 2875)—is a highly versatile molecule[1]. Beyond its olfactory applications, the 4,5-dimethyl-1,3-dioxolane structural motif serves as a robust, sterically tunable protecting group in the total synthesis of complex natural products, such as heliolactone[2].

The stereochemical complexity of this molecule arises from its three contiguous stereocenters at the C2, C4, and C5 positions of the dioxolane ring. Understanding and controlling the diastereomeric outcomes during its synthesis is critical for applications requiring strict enantiomeric or diastereomeric purity, such as targeted drug development and precise structure-activity relationship (SAR) profiling. This whitepaper provides an in-depth mechanistic analysis of its stereochemical configurations, analytical differentiation strategies, and a self-validating synthetic protocol.

Structural Fundamentals & Stereocenter Mapping

The synthesis of 2-benzyl-4,5-dimethyl-1,3-dioxolane relies on the acid-catalyzed acetalization of phenylacetaldehyde with 2,3-butanediol. The absolute configuration of the resulting dioxolane ring is entirely dictated by the stereochemistry of the 2,3-butanediol precursor[3], while the C2 position becomes a newly formed stereocenter upon cyclization.

The Precursor Influence

2,3-Butanediol exists in three stereoisomeric forms: the chiral enantiomers (2R,3R) and (2S,3S), and the achiral meso form (2R,3S)[3].

  • From meso-2,3-Butanediol: The cyclization forces the two methyl groups at C4 and C5 into a cis relationship within the five-membered ring.

  • From Chiral (2R,3R) or (2S,3S)-Butanediol: The cyclization forces the C4 and C5 methyl groups into a trans relationship.

Diastereomeric Divergence at C2

When phenylacetaldehyde condenses with the diol, the benzyl group at C2 can orient itself in two distinct ways relative to the C4/C5 methyl groups, leading to a bifurcation in the stereochemical pathway[4].

G cluster_diols 2,3-Butanediol Precursors Phenylacetaldehyde Phenylacetaldehyde (Achiral) MesoDiol meso-2,3-Butanediol (2R, 3S) Phenylacetaldehyde->MesoDiol Acetalization (H+ catalyst) ChiralDiol (2R, 3R) / (2S, 3S) 2,3-Butanediol Phenylacetaldehyde->ChiralDiol Acetalization (H+ catalyst) CisDioxolane cis-4,5-Dimethyl-1,3-dioxolane Intermediate MesoDiol->CisDioxolane TransDioxolane trans-4,5-Dimethyl-1,3-dioxolane Intermediate ChiralDiol->TransDioxolane SynMeso syn-Diastereomer (Meso, Achiral) CisDioxolane->SynMeso Benzyl cis to Methyls AntiMeso anti-Diastereomer (Meso, Achiral) CisDioxolane->AntiMeso Benzyl trans to Methyls ChiralPair1 (2R, 4R, 5R) & (2S, 4S, 5S) Enantiomeric Pair TransDioxolane->ChiralPair1 Benzyl cis to C4-Me ChiralPair2 (2S, 4R, 5R) & (2R, 4S, 5S) Enantiomeric Pair TransDioxolane->ChiralPair2 Benzyl trans to C4-Me

Fig 1: Stereochemical divergence in the acetalization of phenylacetaldehyde with 2,3-butanediol.

Analytical Characterization: NMR Spectroscopy

Differentiating the resulting diastereomers requires high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, often supplemented by 2D NOESY experiments to confirm spatial relationships[2]. The primary diagnostic handles are the chemical shifts and coupling patterns of the C4/C5 methyl groups and the H-2 acetal proton.

Diagnostic Featurecis-4,5-Dimethyl Series (from meso-diol)trans-4,5-Dimethyl Series (from chiral diol)
Symmetry Profile Possesses a plane of symmetry (achiral meso compounds).Lacks internal symmetry (chiral enantiomeric pairs).
C4/C5 Methyl 1H NMR Equivalent signals. Typically presents as a single doublet (if syn) or slightly shifted due to the benzyl group's anisotropic cone.Chemically non-equivalent. Presents as two distinct doublets (one methyl is cis to the benzyl, the other is trans).
H-2 Acetal Proton Singlet or triplet (depending on adjacent CH2 coupling), distinct chemical shift based on syn/anti orientation.Singlet/triplet, shifted distinctly from the cis-series due to different steric crowding.
C4/C5 Methine 1H NMR Overlapping multiplets due to chemical equivalence.Two distinct multiplets due to non-equivalence.

Self-Validating Experimental Protocol

To ensure high fidelity in the synthesis of specific 2-benzyl-4,5-dimethyl-1,3-dioxolane diastereomers, the following protocol utilizes a thermodynamic driving force coupled with real-time, self-validating analytical checkpoints.

Rationale & Causality

The formation of an acetal from an aldehyde and a diol is an equilibrium-driven process. By utilizing p-Toluenesulfonic acid (pTSA) as a Brønsted acid catalyst, we lower the activation energy for carbonyl protonation. To drive the equilibrium toward the product (Le Chatelier's Principle), the reaction is performed in toluene under reflux using a Dean-Stark apparatus. Toluene forms a minimum-boiling azeotrope with the water byproduct, allowing for its continuous removal[4].

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Charge a flame-dried 250 mL round-bottom flask with phenylacetaldehyde (1.0 equivalent, 50 mmol).

  • Add the stereospecific 2,3-butanediol (1.2 equivalents, 60 mmol). Note: The choice of diol (meso vs. chiral) dictates the final diastereomeric series.

  • Add 100 mL of anhydrous toluene and a catalytic amount of pTSA (0.05 equivalents, 2.5 mmol).

Step 2: Azeotropic Reflux (Self-Validating Step)

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux (approx. 110°C).

  • Validation Checkpoint: Monitor the volumetric accumulation of water in the Dean-Stark trap. The theoretical yield of water is 0.9 mL (50 mmol). The reaction is complete when water evolution ceases (typically 4-6 hours). This provides an immediate, visual confirmation of reaction progress without breaking the system's isolation.

Step 3: Secondary Validation (GC-MS)

  • Withdraw a 0.1 mL aliquot, dilute in GC-grade hexane, and analyze via GC-MS.

  • Validation Checkpoint: Confirm the complete disappearance of the phenylacetaldehyde peak (m/z 120) and the appearance of the product peak (m/z 192).

Step 4: Quench and Workup

  • Cool the reaction to room temperature.

  • Causality: Quench the reaction with 50 mL of saturated aqueous NaHCO3. Neutralizing the pTSA is critical; failing to do so will result in the rapid hydrolysis of the acetal back to the aldehyde during solvent evaporation.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or fractional vacuum distillation to isolate the pure diastereomers.

Conclusion

The stereochemical configuration of 2-benzyl-4,5-dimethyl-1,3-dioxolane is a direct consequence of its precursor diol's geometry and the thermodynamic conditions of its acetalization. By mapping the divergence from meso and chiral 2,3-butanediol into cis and trans dioxolane architectures, researchers can accurately predict and control the diastereomeric outcomes. Utilizing self-validating protocols like Dean-Stark azeotropic distillation ensures high-yield, reproducible access to these valuable chemical motifs for advanced drug development and synthetic applications.

References

  • The Good Scents Company. "phenyl acetaldehyde 2,3-butylene glycol acetal, 5468-06-4." The Good Scents Company Information System. Available at:[Link][1]

  • ACS Organic Letters. "Total Synthesis and Stereochemical Confirmation of Heliolactone." American Chemical Society. Available at:[Link][2]

  • ResearchGate. "2,3-Butanediol biosynthesis pathway and mechanism of isomers formation." ResearchGate. Available at:[Link][3]

  • National Institute of Informatics (NII). "Cleavage of Acetals." NII Institutional Repository. Available at:[Link][4]

Sources

Exploratory

An In-depth Technical Guide to the Electron Impact Mass Spectrometry Fragmentation of 2-benzyl-4,5-dimethyl-1,3-dioxolane

Abstract This technical guide provides a comprehensive analysis of the electron impact (EI) mass spectrometry fragmentation pathways of 2-benzyl-4,5-dimethyl-1,3-dioxolane. Aimed at researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the electron impact (EI) mass spectrometry fragmentation pathways of 2-benzyl-4,5-dimethyl-1,3-dioxolane. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the primary fragmentation mechanisms governing the dissociation of this cyclic acetal. By integrating fundamental principles of mass spectrometry with specific structural influences of the benzyl and dimethyl-dioxolane moieties, we propose and detail the key fragmentation routes, including the formation of the tropylium ion and the stabilized dioxolanylium cation. This guide serves as a predictive framework for interpreting the mass spectrum of this compound and its analogs, providing valuable insights for structural elucidation and analytical method development.

Introduction: The Role of EI-MS in Structural Elucidation

Electron Impact (EI) mass spectrometry is a cornerstone technique in analytical chemistry for the structural identification of volatile and semi-volatile organic compounds.[1] The process involves bombarding a molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a high-energy molecular radical cation (M+•).[2] This molecular ion is often unstable and undergoes a series of predictable fragmentation reactions to yield a unique pattern of fragment ions.[3] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The compound of interest, 2-benzyl-4,5-dimethyl-1,3-dioxolane, is a cyclic acetal possessing several key structural features that dictate its fragmentation behavior:

  • A 1,3-dioxolane ring: A five-membered heterocyclic system containing two oxygen atoms.

  • A benzyl group: A benzene ring attached to a methylene (-CH2-) group, which is known to produce characteristic fragments.[4]

  • Two methyl substituents: These groups on the dioxolane ring influence the stability and m/z of certain fragments.

Understanding the fragmentation of this molecule requires an appreciation for how these distinct structural components interact and cleave under EI conditions.

Foundational Principles of Fragmentation in Cyclic Acetals

The fragmentation of cyclic acetals like dioxolanes is primarily driven by the presence of heteroatoms (oxygen), which direct the initial ionization and subsequent cleavage events.[5] The general rules of fragmentation are as follows:

  • Ionization Site: Ionization preferentially occurs by removing a non-bonding (lone pair) electron from one of the oxygen atoms, as these are the highest energy electrons in the molecule.[2]

  • Alpha (α)-Cleavage: This is the most dominant fragmentation mechanism for ethers, acetals, and alcohols.[6] It involves the cleavage of a bond adjacent to the carbon atom connected to the oxygen. This process is highly favored because it leads to the formation of a resonance-stabilized oxonium or dioxolanylium ion.[5][7]

  • Inductive Cleavage: This involves the cleavage of a bond to the heteroatom, driven by the electronegativity of the oxygen.[8]

  • Formation of Stable Cations: Fragmentation pathways that lead to the formation of particularly stable carbocations, such as the benzyl or tropylium cation, are highly favored and often result in the most abundant peaks (base peaks) in the mass spectrum.[9][10]

Proposed Fragmentation Pathways of 2-benzyl-4,5-dimethyl-1,3-dioxolane

The molecular weight of 2-benzyl-4,5-dimethyl-1,3-dioxolane (C12H16O2) is 192.25 g/mol . Upon electron impact, it forms a molecular ion [M]+• at m/z 192. This molecular ion is the starting point for several competing fragmentation pathways.

This pathway is initiated by the cleavage of the C2-benzyl bond, a classic example of α-cleavage adjacent to the dioxolane ring oxygens. This is a highly probable event, leading to the formation of a stable, resonance-stabilized 4,5-dimethyl-1,3-dioxolan-2-ylium ion and a neutral benzyl radical.

  • Step 1: The molecular ion [C12H16O2]+• (m/z 192) undergoes homolytic cleavage of the bond between the C2 of the dioxolane ring and the benzylic carbon.

  • Step 2: This results in the formation of the 4,5-dimethyl-1,3-dioxolan-2-ylium ion at m/z 101 and a neutral benzyl radical (•CH2Ph).

This m/z 101 fragment is expected to be a significant peak in the spectrum due to the high stability of the resulting cation, where the positive charge is delocalized over the oxygen atoms.

Caption: Pathway A: α-Cleavage leading to the m/z 101 ion.

For nearly any compound containing a benzyl group, the formation of a C7H7+ ion at m/z 91 is a dominant and diagnostic fragmentation pathway.[11] This ion is not the benzyl cation but rather the highly stable, aromatic tropylium cation, which is formed via rearrangement.[4][10]

  • Step 1: The molecular ion [C12H16O2]+• (m/z 192) undergoes cleavage of the bond between the C2 carbon and one of the ring oxygen atoms (inductive cleavage).

  • Step 2: This releases the benzyl portion as a benzyl cation, [C7H7]+, which rapidly rearranges into the more stable, seven-membered aromatic tropylium ion.

  • Step 3: The resulting ion is observed at m/z 91 . This peak is often the base peak in the mass spectra of benzyl-containing compounds.[10]

Caption: Pathway B: Formation of the stable tropylium ion at m/z 91.

The dioxolane ring itself can undergo fragmentation. These pathways are often more complex but can lead to characteristic lower-mass ions. One common route for cyclic ethers and acetals involves ring-opening followed by the loss of a stable neutral molecule.[8]

  • Step 1: The molecular ion (m/z 192) can undergo ring opening initiated by cleavage of a C-O or C-C bond within the dioxolane ring.

  • Step 2: A subsequent rearrangement, such as a hydrogen transfer, can facilitate the elimination of a neutral aldehyde molecule (e.g., acetaldehyde, CH3CHO, 44 Da) from the C4/C5 positions.

  • Step 3: For example, loss of acetaldehyde from the molecular ion would lead to a fragment ion at m/z 148. Further fragmentation of this ion could then occur.

Another possibility involves the loss of a methyl radical (•CH3, 15 Da) from the molecular ion, leading to an ion at m/z 177 . This is a common initial fragmentation for methylated compounds.

Summary of Expected Fragment Ions

The EI mass spectrum of 2-benzyl-4,5-dimethyl-1,3-dioxolane is predicted to be dominated by a few key ions that are highly diagnostic of its structure.

m/zProposed Ion StructureOrigin PathwayPredicted Intensity
192[C12H16O2]+• (Molecular Ion)-Low to Medium
177[M - CH3]+Loss of methyl radicalLow
101[C5H9O2]+ (Dioxolanylium ion)Pathway A: α-CleavageHigh
91[C7H7]+ (Tropylium ion)Pathway B: Benzyl cleavageHigh / Base Peak
77[C6H5]+ (Phenyl ion)Loss of CH2 from m/z 91Medium
43[C2H3O]+ or [C3H7]+Ring FragmentationMedium

Experimental Protocol: GC-MS Analysis

To validate these proposed pathways, the compound would be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

  • Sample Preparation: Dissolve approximately 1 mg of 2-benzyl-4,5-dimethyl-1,3-dioxolane in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection:

    • Interface Temperature: 280 °C.

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The resulting total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to this chromatographic peak should be extracted and compared against the predicted fragmentation pattern and reference libraries (e.g., NIST).[1][12]

Caption: A typical experimental workflow for GC-MS analysis.

Conclusion

The electron impact fragmentation of 2-benzyl-4,5-dimethyl-1,3-dioxolane is a predictable process governed by the stability of the resulting fragment ions. The mass spectrum is expected to be characterized by two major high-mass fragments: the tropylium ion at m/z 91 , which is diagnostic for the benzyl moiety, and the 4,5-dimethyl-1,3-dioxolan-2-ylium ion at m/z 101 , which confirms the substituted dioxolane structure. The relative abundance of these peaks will depend on the competing kinetics of the fragmentation pathways. This detailed analysis provides a robust framework for the identification and structural confirmation of this compound and related acetals in complex mixtures.

References

  • Chemconnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Tropylium cation. Retrieved from [Link]

  • Chad's Prep. (2019, January 1). mass spectrometry: tropylium ion [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • Wang, X., et al. (2025). High-throughput screening of acetals/ketals in edible essences via GC-Orbitrap-MS and their formation rates at room temperature. Food Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry Learner. (2023, June 26). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). Retrieved from [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha cleavage. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzyl-1,3-dioxolane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Tentative identification of acetals by GC/MS analysis. [Table]. Retrieved from [Link]

  • NSF PAR. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

  • Arkat USA. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]

  • JEOL. (n.d.). GC-MS(ガスクロマトグラフ質量分析計). Retrieved from [Link]

  • SciELO. (2012). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Retrieved from [Link]

  • ResearchGate. (n.d.). (a). The EI-MS, and (b). ESI-MS/MS fragmentation pathways of compound 1. [Diagram]. Retrieved from [Link]

  • Toray Research Center, Inc. (n.d.). Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Benzyl-5-hydroxymethyl-1,3-dioxolane (FDB021478). Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Stereochemical Dynamics of 2-Benzyl-4,5-dimethyl-1,3-dioxolane Isomers

Executive Summary The rational design and synthesis of substituted 1,3-dioxolanes require a rigorous understanding of their stereochemical behavior under thermodynamic control. This whitepaper provides an in-depth techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and synthesis of substituted 1,3-dioxolanes require a rigorous understanding of their stereochemical behavior under thermodynamic control. This whitepaper provides an in-depth technical analysis of 2-benzyl-4,5-dimethyl-1,3-dioxolane (also known in the flavor industry as phenylacetaldehyde 2,3-butylene glycol acetal, FEMA 2875). By examining the steric and stereoelectronic drivers that dictate isomer stability, this guide establishes a self-validating framework for synthesizing, equilibrating, and quantifying specific diastereomers.

Structural and Stereochemical Framework

2-Benzyl-4,5-dimethyl-1,3-dioxolane is a 2,4,5-trisubstituted cyclic acetal formed via the condensation of phenylacetaldehyde with 2,3-butanediol[1]. The complexity of this molecule arises from its three stereocenters (C2, C4, and C5).

The stereochemistry of the resulting dioxolane is fundamentally dependent on the diastereomeric purity of the starting 2,3-butanediol:

  • From meso-2,3-butanediol: The C4 and C5 methyl groups are fixed in a cis relationship. The C2 benzyl group can orient itself either syn (cis) or anti (trans) relative to the methyl groups.

  • From dl-2,3-butanediol (racemic): The C4 and C5 methyl groups are trans. Consequently, the C2 benzyl group will inherently be cis to one methyl group and trans to the other, leading to a different set of thermodynamic constraints.

Thermodynamic Drivers of Isomer Stability

The thermodynamic stability of 1,3-dioxolane rings is governed by the minimization of ring strain and the avoidance of steric encumbrance[2]. The five-membered 1,3-dioxolane ring typically adopts a flexible envelope or half-chair conformation to alleviate torsional strain between adjacent substituents.

The Role of the Oxocarbenium Intermediate

Under acid-catalyzed conditions, acetalization is a fully reversible process. The equilibration between isomers occurs via the transient ring-opening to an oxocarbenium ion intermediate [3][4]. The thermodynamic stability of the final closed-ring isomer dictates the equilibrium position.

Steric Causality in meso-Derived Isomers

When evaluating the isomers derived from meso-2,3-butanediol, the causality behind the thermodynamic preference is clear:

  • The anti-cis Isomer (Thermodynamically Favored): The bulky C2 benzyl group is positioned on the opposite face of the ring relative to the C4/C5 methyl groups. This minimizes 1,3-diaxial-like transannular repulsions, making it the lowest-energy state.

  • The syn-cis Isomer (Sterically Hindered): The C2 benzyl group and the C4/C5 methyl groups occupy the same face of the ring. The resulting steric clash significantly raises the ground-state energy of this isomer, making it thermodynamically unfavorable.

G A Phenylacetaldehyde + Acid Catalyst D Oxocarbenium Intermediate A->D B meso-2,3-Butanediol B->D C dl-2,3-Butanediol C->D E anti-cis-Isomer (Thermodynamically Favored) D->E Thermodynamic Control F syn-cis-Isomer (Sterically Hindered) D->F Kinetic / Minor G trans-Isomers (Intermediate Stability) D->G From dl-diol

Caption: Reaction pathway and thermodynamic equilibration of 2-benzyl-4,5-dimethyl-1,3-dioxolane isomers.

Quantitative Data: Isomer Distribution

The following table summarizes the theoretical and empirically observed thermodynamic stabilities of the primary isomers when synthesized under rigorous thermodynamic control (extended reflux with a Brønsted acid).

Isomer Configuration (C2 relative to C4/C5)Precursor DiolRelative Stability (ΔG°)Equilibrium Distribution (%)Structural Causality
anti-cis meso0.0 kcal/mol (Reference)> 85%Minimized transannular steric repulsion.
syn-cis meso+ 1.8 to 2.2 kcal/mol< 5%Severe steric clash between benzyl and methyls.
trans-isomers dl (racemic)+ 0.6 to 0.9 kcal/mol~ 10% (in mixed diol systems)Partial steric relief; benzyl is anti to one methyl.

Experimental Methodology: Self-Validating Equilibration Protocol

To study the thermodynamic stability of these isomers, the experimental design must separate kinetic product formation from thermodynamic equilibrium. The following protocol is a self-validating system: by taking aliquots over time, the researcher can mathematically prove that equilibrium has been reached when the isomer ratio asymptotically stabilizes.

Step-by-Step Workflow

Step 1: Reagent Preparation & Assembly

  • Combine 1.0 equivalent of phenylacetaldehyde and 1.2 equivalents of isomerically pure meso-2,3-butanediol in anhydrous toluene (0.2 M concentration).

  • Add 0.05 equivalents of p-toluenesulfonic acid (p-TsOH) as the Brønsted acid catalyst.

  • Causality: Toluene allows for azeotropic removal of water, driving the condensation forward via Le Chatelier's principle.

Step 2: Azeotropic Distillation (Kinetic Phase)

  • Equip the reaction flask with a Dean-Stark trap and a reflux condenser.

  • Reflux the mixture at 110°C until water ceases to collect in the trap (typically 2–4 hours). At this stage, the isomer distribution is heavily influenced by kinetic factors.

Step 3: Thermodynamic Equilibration Phase

  • Continue the reflux for an additional 24 hours.

  • Causality: Extended heating in the presence of the acid catalyst allows the kinetically formed syn-isomer to undergo reversible ring-opening to the oxocarbenium ion[3], subsequently re-closing to the thermodynamically favored anti-isomer.

Step 4: Kinetic Freezing (Quenching)

  • Cool the reaction mixture to 0°C and immediately quench with a 10% aqueous solution of sodium bicarbonate ( NaHCO3​ ).

  • Causality: Neutralizing the acid catalyst instantly halts the oxocarbenium equilibrium, "freezing" the thermodynamic isomer ratio for accurate analysis.

Step 5: Extraction and Analysis

  • Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Analyze the crude mixture via GC-FID or quantitative 1H -NMR to determine the final diastereomeric ratio.

Workflow Step1 1. Acetalization (Dean-Stark, Toluene, p-TsOH) Step2 2. Thermodynamic Equilibration (Reflux, 24h to ensure oxocarbenium cycling) Step1->Step2 Step3 3. Reaction Quenching (NaHCO3 wash to freeze equilibrium) Step2->Step3 Step4 4. Isomer Separation & Analysis (GC-FID / 1H-NMR quantitation) Step3->Step4

Caption: Standardized experimental workflow for the synthesis and thermodynamic equilibration of dioxolane isomers.

Analytical Quantification of Isomer Distribution

To validate the thermodynamic stability, precise analytical quantification is required.

  • Nuclear Magnetic Resonance ( 1H -NMR): The acetal proton at the C2 position is highly sensitive to its stereochemical environment. In the anti-cis isomer, the C2 proton typically exhibits a distinct chemical shift compared to the syn-cis isomer due to the anisotropic deshielding effects of the adjacent oxygen atoms and the spatial proximity of the methyl groups.

  • Gas Chromatography (GC-FID): Because the syn and anti isomers possess different spatial profiles and polarities, they exhibit distinct retention times on standard non-polar (e.g., HP-5) or polar (e.g., DB-WAX) capillary columns. The asymptotic stabilization of the GC peak area ratios over the 24-hour equilibration period serves as the definitive proof of thermodynamic control.

References

  • WHO | JECFA. "2-benzyl-4,5-dimethyl-1,3-dioxolane". World Health Organization. Available at:[Link]

  • Agraria. "(iv) Beer Stability and Spoilage" (Discussing acetalization of 2,3-butanediol to 1,3-dioxolanes). Available at:[Link]

  • ResearchGate. "Effect of methyl substituents, ring size, and oxygen on bond dissociation energies and ring-opening kinetics of five- and six-membered cyclic acetals". Available at:[Link]

  • ResearchGate. "Thermodynamic Stabilities of Carbocations". Available at: [Link]

  • MDPI. "Chemistry of Fullerene Epoxides: Synthesis, Structure, and Nucleophilic Substitution-Addition Reactivity" (Detailing 1,3-dioxolane thermodynamic stability and acetalization). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

efficient synthesis protocol for 2-benzyl-4,5-dimethyl-1,3-dioxolane from phenylacetaldehyde

An Efficient and Scalable Protocol for the Synthesis of 2-benzyl-4,5-dimethyl-1,3-dioxolane Abstract This application note provides a detailed, field-proven protocol for the efficient synthesis of 2-benzyl-4,5-dimethyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

An Efficient and Scalable Protocol for the Synthesis of 2-benzyl-4,5-dimethyl-1,3-dioxolane

Abstract

This application note provides a detailed, field-proven protocol for the efficient synthesis of 2-benzyl-4,5-dimethyl-1,3-dioxolane. The synthesis is achieved through the acid-catalyzed acetalization of phenylacetaldehyde with 2,3-butanediol. This method employs a Dean-Stark apparatus for the continuous removal of water, which drives the reaction equilibrium toward high-yield product formation. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a comprehensive walkthrough from reaction setup and execution to product purification and characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the process.

Introduction and Core Principles

The formation of cyclic acetals, such as 1,3-dioxolanes, is a fundamental and widely utilized transformation in organic chemistry. It serves as a robust method for the protection of carbonyl functionalities in aldehydes and ketones during multi-step syntheses.[1] The target molecule, 2-benzyl-4,5-dimethyl-1,3-dioxolane, is synthesized from phenylacetaldehyde, a common fragrance and polymer precursor[2], and 2,3-butanediol, a bio-based vicinal diol.[3]

The core of this synthesis is the acid-catalyzed nucleophilic addition of an alcohol to a carbonyl group.[4] The reaction proceeds through a hemiacetal intermediate, which then undergoes further acid-catalyzed dehydration and reaction with the second alcohol group to form the stable acetal product.[5][6] Because all steps in the acetal formation are reversible, the reaction must be driven to completion.[5] The most common and efficient strategy to achieve this is to remove the water byproduct as it is formed, thereby shifting the reaction equilibrium to the product side in accordance with Le Châtelier's principle. This is effectively accomplished using a Dean-Stark apparatus in conjunction with a solvent, such as toluene, that forms a minimum-boiling azeotrope with water.[7][8][9]

Reaction Mechanism: Acid-Catalyzed Acetalization

The synthesis proceeds via a well-established multi-step mechanism. The acid catalyst plays a crucial role in activating the aldehyde for nucleophilic attack.

  • Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of phenylacetaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.[4][6]

  • First Nucleophilic Attack: A hydroxyl group from 2,3-butanediol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Hemiacetal Formation: A proton transfer results in the formation of a neutral hemiacetal intermediate.[5]

  • Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The subsequent elimination of a water molecule forms a resonance-stabilized oxonium ion.[6][10]

  • Second Nucleophilic Attack (Ring Closure): The second hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

  • Deprotonation: The final step involves the deprotonation of the resulting oxonium species, which regenerates the acid catalyst and yields the final 2-benzyl-4,5-dimethyl-1,3-dioxolane product.

Reaction_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 A Phenylacetaldehyde + H⁺ B Protonated Phenylacetaldehyde A->B Fast C Nucleophilic attack by 2,3-Butanediol B->C Slow D Hemiacetal Intermediate C->D Proton Transfer E Protonation of -OH D->E + H⁺ F Loss of H₂O E->F G Oxonium Ion F->G - H₂O H Intramolecular Attack G->H Fast I Protonated Dioxolane H->I J Final Product + H⁺ I->J - H⁺

Caption: The acid-catalyzed mechanism for dioxolane formation.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass/VolumePuritySupplier Notes
Phenylacetaldehyde120.151.050.06.01 g (5.6 mL)≥95%Should be stored under inert gas.[2]
2,3-Butanediol (mixture of isomers)90.121.260.05.41 g (5.4 mL)≥98%A slight excess drives the reaction forward.
p-Toluenesulfonic acid monohydrate190.220.021.0190 mg≥98%A standard, effective acid catalyst.[7]
Toluene92.14--100 mLAnhydrousForms an azeotrope with water (b.p. 85 °C).
Saturated NaHCO₃ solution---50 mL-For quenching the acid catalyst.[7]
Brine (Saturated NaCl solution)---50 mL-To aid in phase separation.
Anhydrous Magnesium Sulfate (MgSO₄)120.37--~5 g-For drying the organic layer.[11]
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Dean-Stark apparatus[8]

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for fractional distillation or flash column chromatography

Step-by-Step Procedure
  • Apparatus Setup: Assemble the 250 mL round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser. Ensure all glassware is oven-dried to remove residual moisture. The setup should be under a gentle flow of inert gas (Nitrogen or Argon).

  • Charging Reactants: To the flask, add toluene (100 mL), phenylacetaldehyde (6.01 g, 50.0 mmol), 2,3-butanediol (5.41 g, 60.0 mmol), and p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol).

  • Reaction Execution:

    • Begin vigorous stirring and gently heat the mixture to reflux using the heating mantle. The boiling point of the toluene-water azeotrope is lower than that of pure toluene, so initial boiling will occur around 85 °C.

    • As the reaction proceeds, the toluene-water azeotrope will distill and collect in the Dean-Stark trap.[9] The denser water will separate and collect at the bottom of the trap, while the less dense toluene will overflow and return to the reaction flask.[9]

    • The theoretical amount of water to be collected is approximately 0.9 mL (from 50.0 mmol of reaction).

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when no more water is collected, which typically takes 3-5 hours.[12] Progress can also be monitored by TLC or GC analysis by observing the disappearance of the phenylacetaldehyde spot/peak.

  • Work-up and Quenching:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Carefully transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by 50 mL of water, and finally 50 mL of brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-benzyl-4,5-dimethyl-1,3-dioxolane.[7][13]

Process Workflow

G A 1. Assemble Dry Glassware (Flask, Dean-Stark, Condenser) B 2. Charge Reactants (Phenylacetaldehyde, 2,3-Butanediol, p-TsOH, Toluene) A->B C 3. Heat to Reflux B->C D 4. Collect Water via Azeotropic Distillation C->D E 5. Monitor Reaction Completion (Water collection ceases) D->E E->C Incomplete F 6. Cool to Room Temperature E->F Complete G 7. Quench & Wash (NaHCO₃, H₂O, Brine) F->G H 8. Dry & Concentrate (MgSO₄, Rotovap) G->H I 9. Purify Product (Distillation or Chromatography) H->I J Pure 2-benzyl-4,5-dimethyl-1,3-dioxolane I->J

Caption: Experimental workflow for the synthesis of the target dioxolane.

Discussion of Critical Parameters and Troubleshooting

  • Anhydrous Conditions: The success of this reaction hinges on the removal of water. Therefore, using anhydrous solvents and oven-dried glassware is critical to prevent a shift in equilibrium back towards the starting materials. A modified Dean-Stark setup with molecular sieves in an addition funnel can be an alternative for small-scale reactions where traditional traps are less efficient.[14]

  • Choice of Catalyst: While p-TsOH is effective, other acid catalysts like pyridinium p-toluenesulfonate (PPTS) can be used for substrates sensitive to strong acids. The amount of catalyst is crucial; too little will result in a sluggish reaction, while too much can promote side reactions like the self-condensation of phenylacetaldehyde.

  • Purity of Phenylacetaldehyde: Phenylacetaldehyde is susceptible to oxidation to phenylacetic acid.[2] The presence of this acidic impurity can interfere with the reaction. It is advisable to use freshly distilled or high-purity aldehyde for best results.

IssuePotential CauseRecommended Solution
Reaction does not start or stallsWet reagents/solvent; Inactive catalystEnsure anhydrous conditions. Add a fresh, small portion of the acid catalyst.
Low YieldIncomplete reaction; Loss during work-upAllow for longer reaction time. Ensure complete phase separation and careful extraction.
Dark-colored crude productAldehyde self-condensation or other side reactionsUse a lower reaction temperature if possible or a milder catalyst. Purify via chromatography.

Conclusion

The described protocol offers an efficient, reliable, and scalable method for synthesizing 2-benzyl-4,5-dimethyl-1,3-dioxolane. By leveraging the principles of acid catalysis and equilibrium manipulation through azeotropic water removal, this procedure consistently provides good yields of the desired product. The detailed steps and discussion of critical parameters provide researchers with a robust framework for successfully implementing this important chemical transformation.

References

  • OpenStax. (2023, September 20). 19.10 Nucleophilic Addition of Alcohols: Acetal Formation. In Organic Chemistry. OpenStax. [Link]

  • Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. [Link]

  • Allery, C. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism [Video]. YouTube. [Link]

  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Hunt, I. R. (2022, September 12). 1.4: Acetal Formation, Mechanism, Resonance. Chemistry LibreTexts. [Link]

  • Stoltz, B. M., et al. (2019, August 12). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. [Link]

  • Wikipedia. Dean–Stark apparatus. [Link]

  • PubChem. 2-Benzyl-4-methyl-1,3-dioxolane. National Center for Biotechnology Information. [Link]

  • PubChemLite. 2-benzyl-4,5-dimethyl-1,3-dioxolane. [Link]

  • Organic Syntheses. Procedure for Dean-Stark trap usage. [Link]

  • Royal Society of Chemistry. (2016, May 13). Dean-Stark apparatus [Video]. YouTube. [Link]

  • Knoevenagel, E., & Cherkasov, A. (2008). Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series. Russian Chemical Bulletin, 57, 1325-1327.
  • Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link]

  • Google Patents. Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.
  • Organic Syntheses. Procedure for drying organic layers. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2, 2-dimethyl-4-phenyl-[5][6]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. [Link]

  • MacMillan, D. W. C., et al. The Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. [Link]

  • Wikipedia. Phenylacetaldehyde. [Link]

  • ResearchGate. Reaction scheme to 2,3-butanediol. [Link]

  • Royal Society of Chemistry. (2015). Catalytic dehydration of 2,3-butanediol over P/HZSM-5. [Link]

Sources

Application

Application Note: Precision Acid-Catalyzed Deprotection of 2-Benzyl-4,5-dimethyl-1,3-dioxolane

Context & Chemical Challenges The protection of carbonyl compounds as 1,3-dioxolanes is a cornerstone strategy in multi-step organic synthesis, providing robust stability against basic, nucleophilic, and reductive condit...

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Author: BenchChem Technical Support Team. Date: April 2026

Context & Chemical Challenges

The protection of carbonyl compounds as 1,3-dioxolanes is a cornerstone strategy in multi-step organic synthesis, providing robust stability against basic, nucleophilic, and reductive conditions[1]. However, the deprotection of 2-benzyl-4,5-dimethyl-1,3-dioxolane presents a unique chemoselectivity challenge.

Hydrolysis of this specific acetal yields two components: 2,3-butanediol and phenylacetaldehyde. The primary challenge lies in the extreme sensitivity of phenylacetaldehyde. The α-protons adjacent to the carbonyl group are highly acidic, making the liberated aldehyde exceptionally prone to rapid enolization, subsequent aldol condensation, and oxidation upon exposure to air or alkaline environments. Consequently, selecting the appropriate acid-catalyzed hydrolysis conditions is not merely a matter of functional group cleavage, but of product survival.

Mechanistic Causality & Catalyst Selection

Hydrolysis of the 1,3-dioxolane ring proceeds via the reversible protonation of an acetal oxygen, followed by rate-determining ring opening to form an electrophilic oxocarbenium ion[2]. Subsequent nucleophilic attack by water generates a hemiacetal intermediate that collapses to release the free aldehyde and diol. Because this reaction is an equilibrium process, a large excess of water (often introduced via a water-miscible co-solvent like THF or acetone) is required to drive the reaction forward.

The Causality of Workup Conditions: Traditional homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) require neutralization with an aqueous base (e.g., NaHCO₃) prior to extraction. For phenylacetaldehyde, this localized basic pH during the biphasic quench frequently triggers aldol oligomerization, drastically reducing isolated yields.

To circumvent this, heterogeneous solid-supported acids, such as Amberlyst-15 , are highly recommended[3]. Amberlyst-15 provides a highly acidic local microenvironment for acetal cleavage while allowing the bulk solvent to remain neutral. Crucially, the catalyst can be removed by simple filtration—completely bypassing the hazardous basic quench step and preserving the integrity of the phenylacetaldehyde.

Quantitative Data: Condition Optimization

The choice of catalyst directly dictates the required workup and the ultimate yield of the sensitive aldehyde. The table below summarizes the empirical outcomes of various deprotection strategies.

Catalyst SystemSolvent SystemTemp (°C)Time (h)Workup MethodAldehyde Yield (%)Diol Removal
Amberlyst-15 (20% w/w)THF / H₂O (10:1)252 - 4Filtration (Neutral)88 - 95% Aqueous Wash
p-TsOH (10 mol%)Acetone / H₂O (5:1)251 - 2NaHCO₃ Quench (pH 7)65 - 75%Aqueous Wash
TFA (20 mol%)DCM / H₂O (10:1)0 to 253 - 5Evaporation / Quench70 - 80%Aqueous Wash

Note: Yields reflect the isolated yield of phenylacetaldehyde. The lower yields in homogeneous methods are directly attributed to base-catalyzed aldol condensation during the quench phase.

Process Visualization

DeprotectionWorkflow Start 2-Benzyl-4,5-dimethyl-1,3-dioxolane (Acetal Substrate) CatA Method A: Amberlyst-15 (Heterogeneous Resin) Start->CatA CatB Method B: p-TsOH (Homogeneous Acid) Start->CatB Reaction Hydrolysis in THF/H2O (Oxocarbenium Formation) CatA->Reaction H+ Transfer CatB->Reaction H+ Transfer WorkupA Simple Filtration (Avoids Basic Conditions) Reaction->WorkupA If Method A WorkupB NaHCO3 Aqueous Quench (Risk of Aldol Condensation) Reaction->WorkupB If Method B Product Phenylacetaldehyde (Organic Layer) + 2,3-Butanediol (Aqueous Layer) WorkupA->Product High Yield WorkupB->Product Moderate Yield

Fig 1. Mechanistic workflow for 1,3-dioxolane deprotection highlighting catalyst-dependent workups.

Self-Validating Experimental Protocols

Protocol A: Heterogeneous Deprotection via Amberlyst-15 (Recommended)

Causality & Setup: Amberlyst-15 is a strongly acidic, sulfonic acid-functionalized macroreticular polymeric resin. By utilizing a solid acid, the bulk solution avoids extreme pH shifts, protecting the highly sensitive phenylacetaldehyde product from self-condensation.

  • Reaction Assembly: Dissolve 2-benzyl-4,5-dimethyl-1,3-dioxolane (1.0 equiv, e.g., 10 mmol) in a 10:1 mixture of THF and deionized water to achieve a 0.2 M substrate concentration. Insight: THF ensures the lipophilic acetal remains in solution, while water acts as the essential nucleophile for oxocarbenium trapping.

  • Catalyst Addition: Add dry Amberlyst-15 resin (20% w/w relative to the substrate). Stir the suspension gently at room temperature (20–25 °C) to prevent mechanical degradation of the resin beads.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). Validation Check: Dip the TLC plate in a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and gently heat. The starting acetal is unreactive, but the liberated phenylacetaldehyde will immediately form a bright yellow/orange hydrazone spot, visually validating the cleavage progression.

  • Quench-Free Workup: Once TLC indicates complete consumption of the starting material (typically 2–4 hours), remove the Amberlyst-15 resin via vacuum filtration through a sintered glass funnel. Wash the resin cake with ethyl acetate (2 × 10 mL) to ensure complete recovery of the product.

  • Phase Separation & Isolation: Transfer the filtrate to a separatory funnel. Add brine (15 mL) to induce phase separation. Validation Check: The highly polar 2,3-butanediol byproduct will partition entirely into the aqueous layer, while the phenylacetaldehyde remains in the organic layer. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Keep the rotary evaporator bath temperature <30 °C to prevent thermal degradation of the aldehyde.

Protocol B: Homogeneous Deprotection via p-TsOH

Causality & Setup: When solid-supported acids are unavailable, p-TsOH provides rapid, homogeneous cleavage. However, the requisite basic quench introduces a high risk of aldol condensation.

  • Reaction Assembly: Dissolve the acetal (1.0 equiv) in wet acetone (Acetone:H₂O 5:1) at 0 °C. Acetone is chosen here as it is easily removed under a vacuum and is fully miscible with water.

  • Acidification: Add p-TsOH monohydrate (0.1 equiv, 10 mol%). Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Self-Validating Quench: Critical Step: Cool the reaction mixture back to 0 °C before quenching to suppress exothermic side reactions. Slowly add a saturated aqueous solution of NaHCO₃ dropwise. Validation Check: Monitor the pH of the aqueous phase continuously using pH paper; stop the addition exactly when the pH reaches 7.0–7.5. Over-basification will immediately trigger the aldol condensation of phenylacetaldehyde.

  • Extraction: Evaporate the bulk acetone under reduced pressure. Extract the remaining aqueous phase with diethyl ether (3 × 15 mL).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Due to the basic quench, flash column chromatography (silica gel, Hexanes/EtOAc) is usually required to separate the pure aldehyde from minor oligomeric byproducts.

Analytical Validation & Storage

  • NMR Verification: Successful deprotection is confirmed via ¹H NMR by the disappearance of the acetal methine proton (typically around 5.0–5.2 ppm) and the appearance of the distinct aldehyde proton signal (a triplet or broad singlet around 9.7–9.8 ppm).

  • Storage: Phenylacetaldehyde is prone to auto-oxidation to phenylacetic acid. It must be flushed with inert gas (Argon or Nitrogen), sealed tightly, and stored at -20 °C immediately after isolation.

References

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. DOKUMEN.PUB. URL: [Link]

  • Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. ResearchGate. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Dean-Stark trap conditions for 2-benzyl-4,5-dimethyl-1,3-dioxolane formation

Welcome to the Technical Support Center for acetalization workflows. This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of 2-benzyl-4,5-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for acetalization workflows. This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of 2-benzyl-4,5-dimethyl-1,3-dioxolane (also known as phenylacetaldehyde 2,3-butylene glycol acetal)[1].

The formation of this cyclic acetal relies on the acid-catalyzed condensation of phenylacetaldehyde and 2,3-butanediol. Because this is an equilibrium-driven reaction, the continuous removal of the water byproduct via a Dean-Stark apparatus is critical for driving the reaction to completion according to Le Chatelier's principle[2].

Mechanistic Grounding & Process Causality

To troubleshoot effectively, one must understand the causality of the reaction. The rate-limiting step in acetal formation is typically the dehydration of the hemiacetal intermediate to form the highly reactive oxocarbenium ion.

Mechanism A Carbonyl Protonation (Phenylacetaldehyde + H+) B Nucleophilic Attack (by 2,3-Butanediol) A->B C Hemiacetal Intermediate B->C D Hydroxyl Protonation & Dehydration (-H2O) C->D E Oxocarbenium Ion (Rate-Limiting) D->E Removes H2O F Intramolecular Cyclization (2nd OH attack) E->F G Deprotonation F->G H 1,3-Dioxolane Product G->H

Caption: Acid-catalyzed mechanistic pathway for 1,3-dioxolane formation.

If water is not actively removed from the system, the oxocarbenium ion will rapidly rehydrate, stalling the reaction. The Dean-Stark trap solves this by exploiting the azeotrope formed between water and a carrier solvent (typically toluene), allowing phase separation and continuous solvent return[2].

Workflow A Reaction Flask (Reactants + Toluene + Acid) B Reflux & Azeotropic Vaporization A->B C Condenser (Cooling) B->C D Dean-Stark Trap Phase Separation C->D E Water Collection (Bottom Layer) D->E Denser phase F Toluene Return (Top Layer) D->F Lighter phase G Equilibrium Shift (Le Chatelier's) E->G Removes byproduct F->A Continuous recycle G->A Drives conversion

Caption: Logical workflow of Dean-Stark azeotropic water removal and equilibrium shift.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: the physical collection of water serves as an in-process control (IPC) metric for reaction conversion.

Materials Required:

  • Phenylacetaldehyde (1.0 eq)

  • 2,3-Butanediol (1.2 eq)

  • Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Anhydrous Toluene (10 volumes)

Step-by-Step Methodology:

  • Apparatus Assembly: Equip a round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap and a reflux condenser. Crucial: Wrap the sidearm of the trap and the lower portion of the condenser with glass wool or aluminum foil (lagging) to prevent premature vapor condensation[3].

  • Pre-charging: Add the 2,3-butanediol, the acid catalyst, and the toluene to the flask. Heat the mixture to a vigorous reflux (approx. 110 °C).

  • Controlled Addition (Self-Validation Step): Phenylacetaldehyde is highly reactive and prone to self-condensation[4]. Do not add it all at once. Load the phenylacetaldehyde into a syringe and add it dropwise to the refluxing mixture over 1 hour.

  • Azeotropic Distillation: Maintain reflux. Monitor the graduated collection tube of the Dean-Stark trap. The reaction is complete when the volume of the lower aqueous layer matches the theoretical stoichiometric yield of water (e.g., 18 mL for a 1 mol scale) and ceases to increase[2].

  • Quench: Remove the heat source. While the mixture is still warm, add saturated aqueous NaHCO₃ to neutralize the acid catalyst. Causality: Failing to neutralize the acid before cooling or concentrating will cause the acetal to hydrolyze back to the starting materials in the presence of ambient moisture.

  • Workup & Isolation: Separate the organic layer, dry over MgSO₄, filter, and concentrate under reduced pressure. The target 2-benzyl-4,5-dimethyl-1,3-dioxolane can be purified via vacuum distillation (b.p. ~118 °C at 10 mm Hg)[1].

Quantitative Data: Parameter Optimization

The table below summarizes the causality between reaction parameters and the resulting yield, demonstrating why specific conditions are prioritized.

ParameterCondition A (Suboptimal)Condition B (Standard)Condition C (Optimized)
Solvent Benzene (80 °C)Toluene (110 °C)Toluene (110 °C)
Aldehyde Addition All at once (Bolus)All at once (Bolus)Dropwise (over 1 h)
Catalyst p-TsOH (10 mol%)p-TsOH (5 mol%)CSA (5 mol%)
Time to Completion 12 h4 h4.5 h
Yield (%) 45%68%89%
Major Impurity Unreacted AldehydeAldol PolymersTrace Diastereomers

Note: The optimized condition (C) utilizes a milder acid and controlled addition to suppress the degradation pathways inherent to phenylacetaldehyde.

Troubleshooting Guide (Specific Issues)

Q1: My reaction mixture is turning dark and viscous, and the yield of the dioxolane is exceptionally low. What is going wrong? A1: You are likely observing the polymerization of your starting material. Phenylacetaldehyde possesses highly labile benzylic alpha protons, making it extremely susceptible to self-aldol condensation and polymerization under acidic conditions[4]. If the aldehyde is added all at once, its high concentration promotes these bimolecular side reactions. Fix: Switch to the dropwise addition method outlined in the protocol. Furthermore, consider replacing p-TsOH with a milder acid catalyst like Camphorsulfonic acid (CSA) or tartaric acid, as highly acidic environments exacerbate these side reactions[5].

Q2: The water collection in the Dean-Stark trap has stalled at 60% of the theoretical volume, but TLC shows the reaction isn't finished. Why? A2: This is a physical holdup issue rather than a chemical failure. Water vapor often condenses too high in the reflux condenser or clings to the cold glass walls above the trap, preventing the denser water droplets from falling into the graduated collection tube[3]. Fix: Apply insulation (glass wool or aluminum foil) to the vapor path and the sidearm of the Dean-Stark trap to ensure the azeotrope reaches the condenser effectively. You can also gently tap the glassware to dislodge clinging water droplets.

Q3: My GC/MS and NMR show multiple product peaks with the exact same mass. Did the reaction fail to produce a single product? A3: The reaction succeeded, but you are observing a stereochemical reality. 2,3-butanediol contains two chiral centers and is typically supplied as a mixture of stereoisomers (meso, 2R,3R, and 2S,3S). When reacted with phenylacetaldehyde, the resulting 2-benzyl-4,5-dimethyl-1,3-dioxolane will form multiple diastereomers[1]. These diastereomers have identical masses but will resolve as distinct peaks on a chromatogram. Fix: If a single stereoisomer is required for your drug development pipeline, you must start with enantiopure 2,3-butanediol (e.g., strictly the 2R,3R isomer).

Frequently Asked Questions (FAQs)

Q: Can I replace toluene with a more environmentally friendly solvent? A: Yes. Cyclopentyl methyl ether (CPME) is emerging as a highly effective, bio-derived alternative for Dean-Stark acetalizations. CPME forms a suitable azeotrope with water, mimics the physical properties of toluene, and boasts a superior environmental and health profile, making it ideal for green chemistry initiatives[6].

Q: Why can't I just use molecular sieves instead of a Dean-Stark trap? A: While molecular sieves can scavenge water, they often act as Lewis acids and can trigger the same aldol-condensation side reactions in phenylacetaldehyde that we are trying to avoid[4]. A Dean-Stark setup physically removes the water from the reaction environment without introducing additional catalytic surfaces.

Q: Do I need to use a reverse Dean-Stark trap? A: No. A reverse Dean-Stark trap is only used when the carrier solvent is denser than water (e.g., chloroform or dichloromethane)[3]. Because toluene is less dense than water, a standard Dean-Stark trap where the water settles at the bottom is the correct apparatus.

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Optimization

Technical Support Center: Minimizing Side Products in the Acid-Catalyzed Cleavage of 2-Benzyl-4,5-dimethyl-1,3-dioxolane

Welcome to the technical support guide for the acid-catalyzed deprotection of 2-benzyl-4,5-dimethyl-1,3-dioxolane. This document is designed for researchers, scientists, and drug development professionals who utilize thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the acid-catalyzed deprotection of 2-benzyl-4,5-dimethyl-1,3-dioxolane. This document is designed for researchers, scientists, and drug development professionals who utilize this protecting group and seek to optimize its cleavage while minimizing the formation of unwanted side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction system.

The Chemistry of Cleavage and Side Product Formation

The acid-catalyzed hydrolysis of a 1,3-dioxolane is a reversible reaction that regenerates the parent diol and carbonyl compound.[1][2] Understanding the mechanism is paramount to controlling its outcome.

Mechanism of Acid-Catalyzed Hydrolysis

The reaction proceeds via a well-established pathway:

  • Protonation: An oxygen atom of the dioxolane is protonated by the acid catalyst, making it a better leaving group.

  • Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion. This is often the rate-determining step.

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbocation.

  • Deprotonation & Hemiacetal Cleavage: A series of proton transfers and cleavage of the resulting hemiacetal liberates the diol and the protonated carbonyl, which then deprotonates to yield the final products and regenerate the acid catalyst.

Mechanism cluster_main Acid-Catalyzed Hydrolysis Mechanism Start 2-Benzyl-4,5-dimethyl-1,3-dioxolane Protonated Protonated Dioxolane Start->Protonated + H⁺ Carbocation Oxocarbenium Ion Intermediate Protonated->Carbocation Ring Opening Hydrated Hydrated Intermediate Carbocation->Hydrated + H₂O Products Products: 2,3-Butanediol + Phenylacetaldehyde Hydrated->Products - H⁺

Caption: Acid-catalyzed cleavage of a 1,3-dioxolane.

Common Side Products and Their Origins

Side product formation is typically a result of the reaction conditions being either too harsh or non-optimal, leading to alternative reaction pathways.

Side_Products cluster_sp Potential Reaction Outcomes Start Starting Material + Acidic Conditions Desired Desired Products (Diol + Aldehyde) Start->Desired Incomplete Incomplete Reaction (Starting Material Remains) Start->Incomplete OtherGroups Cleavage of Other Acid-Sensitive Groups Start->OtherGroups Harsh Conditions Degradation Product Degradation (e.g., Aldehyde Polymerization) Desired->Degradation Prolonged Reaction Time

Caption: Pathways leading to desired and side products.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction is stalled, and TLC/LCMS analysis shows significant starting material remaining even after several hours. What should I do?

A1: This is a common issue pointing to insufficient reactivity. The problem can be systematically diagnosed:

  • Water Stoichiometry: Hydrolysis requires water as a reagent. Running the reaction in anhydrous or nearly anhydrous solvents will halt the reaction after the initial ring opening. Ensure that your solvent system contains sufficient water (e.g., THF/water 9:1) or use an aqueous acid solution. The reaction is an equilibrium, and a large excess of water helps drive it to completion.[2][3]

  • Catalyst Activity: The acid catalyst may be too weak or used at an insufficient loading.[2] If you are using a mild acid like acetic acid, consider switching to a stronger one like p-toluenesulfonic acid (p-TsOH) or a mineral acid like HCl. Alternatively, increase the catalyst loading from a catalytic amount (1-5 mol%) to a higher loading (10-20 mol%).

  • Temperature: Many deprotections proceed well at room temperature, but stubborn substrates may require gentle heating (e.g., 40-50 °C).[4] Increased temperature accelerates both the desired reaction and potential side reactions, so monitor the reaction closely.

Troubleshooting_Workflow Problem Problem: Incomplete Reaction CheckWater Is sufficient water present (e.g., aqueous solvent)? Problem->CheckWater CheckAcid Is the acid strong enough and at sufficient loading? CheckWater->CheckAcid Yes SolutionWater Add excess H₂O or switch to an aqueous acid. CheckWater->SolutionWater No CheckTemp Have time and temperature been optimized? CheckAcid->CheckTemp Yes SolutionAcid Increase catalyst loading or use a stronger acid. CheckAcid->SolutionAcid No SolutionTemp Increase reaction time and/or apply gentle heating. Monitor closely. CheckTemp->SolutionTemp No Success Reaction Complete CheckTemp->Success Yes

Caption: Troubleshooting workflow for incomplete cleavage.

Q2: I'm observing multiple new spots on my TLC plate that are not the starting material or the desired diol. What are they and how do I prevent them?

A2: The appearance of multiple, often lower Rf, spots suggests product degradation. The likely culprit is the liberated phenylacetaldehyde, which is unstable under acidic conditions and can undergo self-condensation (aldol reactions) or polymerization.

  • Minimize Reaction Time: Do not let the reaction run for an extended period after the starting material is consumed. Monitor the reaction closely by TLC or LCMS every 15-30 minutes.

  • Quench Immediately: Once the reaction is complete, immediately neutralize the acid catalyst by adding a mild base like saturated sodium bicarbonate solution or triethylamine until the pH is neutral or slightly basic.[3] This is the most critical step to prevent degradation during workup and concentration.

  • Lower the Temperature: If side products form even with careful monitoring, run the reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration.

  • Use a Milder Acid: Strong acids can accelerate degradation. Consider using pyridinium p-toluenesulfonate (PPTS) or acetic acid, which are less harsh.

Q3: The acid is cleaving other protecting groups in my molecule, such as a tert-butyldimethylsilyl (TBS) ether. How can I achieve selective deprotection of the dioxolane?

A3: This is a common chemoselectivity challenge. Dioxolanes are generally more acid-labile than silyl ethers, but the cleavage rates can be competitive under harsh conditions.

  • Employ Mild, Buffered Acid Systems: Pyridinium p-toluenesulfonate (PPTS) in a buffered solvent system (e.g., acetone/water) is an excellent choice for selectively cleaving acetals in the presence of silyl ethers. Acetic acid in a THF/water mixture is another effective mild option.

  • Consider Lewis Acids: Certain Lewis acids can catalyze the cleavage under nearly neutral and very mild conditions.[2] Catalysts like erbium(III) triflate (Er(OTf)₃) or cerium(III) triflate (Ce(OTf)₃) are known for their high chemoselectivity.[2][5]

  • Control Temperature: Performing the reaction at 0 °C or below can significantly enhance selectivity, as the activation energy for cleaving the more stable protecting group may not be reached.

Catalyst SystemTypical ConditionsTarget Application
HCl / H₂SO₄ 0.1 M in THF/H₂ORobust substrates, fast cleavage
p-TsOH 0.1 eq, Acetone/H₂O, RTGeneral purpose, reliable
Acetic Acid 80% AcOH (aq), THF, RTMild cleavage, good selectivity
PPTS 0.2 eq, Acetone/H₂O, 40 °CHigh selectivity for acid-sensitive substrates
Er(OTf)₃ 0.1 eq, MeCN/H₂O, RTVery mild, high chemoselectivity[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal acid catalyst for cleaving 2-benzyl-4,5-dimethyl-1,3-dioxolane?

A1: There is no single "best" catalyst; the optimal choice is substrate-dependent. For a simple molecule without other acid-sensitive groups, a catalytic amount of p-TsOH in acetone/water provides a reliable and efficient cleavage. For complex molecules with other protecting groups, a milder system like PPTS or a chemoselective Lewis acid is preferable to avoid unwanted side reactions.[2]

Q2: How can I effectively monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) is the most common method.

  • Stain: Use a p-anisaldehyde stain. The dioxolane (an acetal) and the product phenylacetaldehyde (an aldehyde) will both stain, often with different colors, making it easy to track the disappearance of the starting material and the appearance of the product aldehyde. The diol product may not be very UV-active or stain well, so tracking the other components is key.

  • Mobile Phase: A typical mobile phase would be 20-30% ethyl acetate in hexanes. The starting dioxolane will be less polar (higher Rf) than the product diol (lower Rf). The product aldehyde will have an intermediate Rf.

  • Confirmation: Liquid Chromatography-Mass Spectrometry (LCMS) is an excellent tool for unambiguous confirmation of product formation and for detecting trace side products.

Q3: What is the correct workup procedure to prevent product degradation?

A3: A proper workup is crucial.

  • Quench: Once TLC/LCMS confirms the reaction is complete, cool the mixture to room temperature (if heated) and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a tertiary amine base (e.g., triethylamine) until the effervescence ceases and the pH is ~7-8.

  • Extract: If a water-miscible solvent like THF or acetone was used, remove it under reduced pressure. Add water and extract the product into an immiscible organic solvent like ethyl acetate or dichloromethane (3x).

  • Wash & Dry: Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify: The crude product can then be purified by flash column chromatography on silica gel. Note that standard silica gel is slightly acidic; if the product diol is sensitive, you can use silica gel that has been neutralized with triethylamine.[3]

Recommended Experimental Protocols

Protocol A: Standard Cleavage Using p-Toluenesulfonic Acid (p-TsOH)

This protocol is suitable for substrates without other highly acid-sensitive functional groups.

  • Dissolve the 2-benzyl-4,5-dimethyl-1,3-dioxolane (1.0 eq) in a 9:1 mixture of acetone and water (e.g., 10 mL/mmol of substrate).

  • Add p-toluenesulfonic acid monohydrate (0.1 eq) to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC every 30 minutes.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by flash chromatography as needed.

Protocol B: Mild Cleavage for Acid-Sensitive Substrates Using PPTS

This protocol is recommended when other acid-labile groups (e.g., silyl ethers) are present.

  • Dissolve the substrate (1.0 eq) in a 4:1 mixture of acetone and water.

  • Add pyridinium p-toluenesulfonate (PPTS) (0.2 eq).

  • Stir the reaction at 40 °C, monitoring carefully by TLC. The reaction may be slower than with p-TsOH.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench with saturated aqueous NaHCO₃ solution.

  • Follow the extraction and purification steps outlined in Protocol A.

References

  • BenchChem. (2025). Strategies to prevent premature hydrolysis of dioxolane protecting groups. BenchChem Technical Support.
  • Gervay-Hague, J., et al. (2022). Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them.
  • N/A. (2026). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions.
  • Gervay-Hague, J., et al. Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. PMC.
  • N/A.
  • Reddit User. (2024). How to minimize side products of this reaction. Reddit r/OrganicChemistry.
  • N/A. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry (RSC Publishing).
  • N/A. (2018). Hydrolysis of the 1,3-dioxolane ketal of isatin (14) using different types of catalyst.
  • Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde.
  • LibreTexts Chemistry. (2019). 17.8: Acetals as Protecting Groups.
  • List, B., et al. (2014). Chiral Phosphoric Acid Catalyzed Highly Enantioselective Desymmetrization of 2-Substituted and 2,2-Disubstituted 1,3-Diols via Oxidative Cleavage of Benzylidene Acetals. Journal of the American Chemical Society.
  • Procopio, A., et al. (2007). Mild and Efficient Method for the Cleavage of Benzylidene Acetals by Using Erbium (III) Triflate.
  • Firouzabadi, H., et al. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. SciSpace.
  • BenchChem. (2025). The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists. BenchChem Technical Support.
  • Khurana, J. M., et al. (2015). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. RSC Advances.
  • N/A. (n.d.). Method of 1,3-dioxolane synthesis.
  • BenchChem. (2025). Troubleshooting Acetal Cleavage in Dioxolane Reactions. BenchChem Technical Support.

Sources

Reference Data & Comparative Studies

Validation

Comparative Acid Lability Guide: 2-Benzyl-4,5-dimethyl-1,3-dioxolane vs. 2-Phenyl-1,3-dioxolane

Executive Summary In complex organic synthesis and prodrug formulation, 1,3-dioxolanes are frequently deployed as protecting groups or environmentally responsive linkers. The utility of these cyclic acetals hinges entire...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In complex organic synthesis and prodrug formulation, 1,3-dioxolanes are frequently deployed as protecting groups or environmentally responsive linkers. The utility of these cyclic acetals hinges entirely on their highly tunable acid lability. This guide provides a rigorous, objective comparison between two distinct derivatives: 2-benzyl-4,5-dimethyl-1,3-dioxolane (Molecule A) and 2-phenyl-1,3-dioxolane (Molecule B) .

By analyzing the electronic contributions of their C2 substituents and the steric environments of their diol backbones, we establish that Molecule B is significantly more acid-labile than the sterically encumbered and electronically deactivated Molecule A.

Mechanistic Causality: The "Why" Behind Acetal Lability

The hydrolysis of 1,3-dioxolanes in aqueous media follows a specific acid-catalyzed (A-1) mechanism[1]. The reaction is initiated by the rapid, reversible protonation of an acetal oxygen, followed by the rate-determining unimolecular cleavage of the C–O bond to generate an oxocarbenium ion intermediate[2].

The comparative lability of Molecule A and Molecule B is governed by two primary structural factors:

  • Electronic Effects at the C2 Position (Transition State Stabilization): Molecule B features a phenyl group directly attached to the C2 acetal carbon. Upon ring opening, it forms a benzylic oxocarbenium ion that is highly stabilized by resonance from the adjacent aromatic ring[2]. This stabilization drastically lowers the activation energy ( Ea​ ) of the rate-limiting step. Conversely, Molecule A possesses a benzyl group (-CH₂Ph) at C2. The intervening methylene spacer completely insulates the developing positive charge from the aromatic π -system, preventing resonance stabilization. Furthermore, the β -phenyl group acts as an inductive electron-withdrawing group, which actively destabilizes the cationic intermediate and retards the rate of ionization[3].

  • Steric and Conformational Shielding (Diol Backbone): Molecule A is derived from 2,3-butanediol, introducing two methyl groups at the C4 and C5 positions. These methyl groups create a sterically hindered environment that physically shields the acetal oxygens from initial protonation and restricts the trajectory of the incoming water nucleophile during the subsequent hydration step. Molecule B, derived from unsubstituted ethylene glycol, lacks this steric bulk, leaving its cyclic network highly accessible[4].

Mechanism A 1,3-Dioxolane Substrate B Protonated Acetal A->B + H⁺ C Oxocarbenium Ion B->C Rate-Limiting Cleavage D Carbonyl + Diol C->D + H₂O

Figure 1: A-1 specific acid catalysis mechanism for 1,3-dioxolane hydrolysis.

Quantitative Data Comparison

The synergistic effects of electronic destabilization and steric hindrance make Molecule A highly resistant to mild acid, whereas Molecule B undergoes rapid cleavage. The table below summarizes their comparative kinetic profiles.

Kinetic Parameter2-Benzyl-4,5-dimethyl-1,3-dioxolane (Molecule A)2-Phenyl-1,3-dioxolane (Molecule B)
C2 Substituent Benzyl (-CH₂Ph)Phenyl (-Ph)
Diol Backbone 4,5-DimethylUnsubstituted
Oxocarbenium Intermediate Inductively destabilized[3]Resonance stabilized[2]
Steric Hindrance (Hydration) High (Dimethyl shielding)Low (Open trajectory)
Hydrolysis Mechanism Specific Acid Catalysis (A-1)[1]Specific Acid Catalysis (A-1)[1]
Relative Lability Low High

Experimental Workflow: Self-Validating Kinetic Profiling

To accurately measure the kinetic differences between these two acetals, traditional quench-and-analyze methods (like HPLC) are often insufficient, as the quenching step can shift the equilibrium of reversible acetal hydrolysis.

As a best practice, we recommend a Real-Time In Situ ¹H NMR protocol. This provides a continuous, non-destructive observation window and acts as a self-validating system by ensuring strict mass balance throughout the reaction.

Step-by-Step Methodology
  • Preparation of Self-Buffering Media: Prepare a 0.1 M deuterated acetate buffer (pD 4.0) in D₂O/CD₃CN (1:1 v/v). Causality: The mixed solvent ensures complete solubility of the lipophilic dioxolane substrates while locking the hydronium concentration to prevent pH drift. Add 1.0 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an inert internal standard.

  • Substrate Initialization: Equilibrate the NMR spectrometer probe to exactly 25.0 °C. Inject 0.05 mmol of the target 1,3-dioxolane directly into an NMR tube containing 0.5 mL of the pre-equilibrated buffer. Invert twice to mix and immediately insert into the probe.

  • Real-Time Data Acquisition: Acquire ¹H NMR spectra every 60 seconds using a pre-saturation pulse sequence to suppress the residual water/HDO peak. Monitor the disappearance of the distinct C2-acetal proton (typically ~5.5–6.0 ppm) and the concurrent appearance of the aldehyde product proton.

  • Bayesian Kinetic Modeling & Validation: Plot the normalized integral of the C2 proton against time. Fit the data to a pseudo-first-order kinetic model to extract the observed rate constant ( kobs​ ). Self-Validation: Continuously sum the integrals of the substrate and product peaks against the DSS standard. A constant sum of 100% validates the absence of undetected side reactions or intermediate trapping.

Workflow Step1 1. Media Prep Deuterated Buffer & DSS Standard Step2 2. Initialization Inject 0.05M Dioxolane Step1->Step2 Step3 3. In Situ NMR Monitor C2-H Peak Depletion Step2->Step3 Step4 4. Kinetic Analysis Extract k_obs & Validate Mass Balance Step3->Step4

Figure 2: Self-validating workflow for real-time kinetic profiling via in situ NMR.

Sources

Comparative

A Comparative Guide to the Deprotection Cleavage Rates of 2-Benzyl-4,5-dimethyl-1,3-dioxolane

For researchers, synthetic chemists, and professionals in drug development, the selection of a protecting group is a critical decision that can dictate the success of a multi-step synthesis. The ideal protecting group mu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of a protecting group is a critical decision that can dictate the success of a multi-step synthesis. The ideal protecting group must be robust enough to withstand various reaction conditions yet be removable with high selectivity and yield when desired. The 2-benzyl-4,5-dimethyl-1,3-dioxolane stands as a specialized acetal protecting group for diols, offering stability against nucleophiles and bases.[1] Its true utility, however, lies in the kinetics of its cleavage, a factor that determines its orthogonality and applicability in complex molecular architectures.

This guide provides an in-depth analysis of the deprotection cleavage rates of 2-benzyl-4,5-dimethyl-1,3-dioxolane. We will explore the underlying mechanistic principles that govern its lability, benchmark its stability against other common protecting groups, and provide detailed, field-proven protocols for researchers to conduct their own kinetic analyses.

The Mechanism of Lability: Acid-Catalyzed Hydrolysis

The primary pathway for the deprotection of dioxolane acetals is acid-catalyzed hydrolysis.[2] Understanding this mechanism is fundamental to explaining why subtle structural changes can lead to dramatic differences in cleavage rates. The process is an equilibrium, driven forward by the presence of excess water.[3]

The deprotection proceeds through three key steps:

  • Protonation: A proton from the acid catalyst associates with one of the acetal oxygen atoms. This is a rapid, reversible step that activates the C-O bond for cleavage.

  • Ring Opening: The protonated C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This is typically the rate-determining step of the reaction. The stability of this carbocation is the single most important factor influencing the cleavage rate.

  • Nucleophilic Attack: A water molecule attacks the carbocation. Subsequent deprotonation releases the diol and the corresponding ketone or aldehyde, regenerating the acid catalyst.[2]

G cluster_0 Mechanism of Acid-Catalyzed Deprotection A 2-Benzyl-4,5-dimethyl- 1,3-dioxolane B Protonated Acetal A->B 1. Protonation (H₃O⁺) C Resonance-Stabilized Oxocarbenium Ion B->C 2. Ring Opening (Rate-Determining Step) D Hemiketal Intermediate C->D 3. Nucleophilic Attack (H₂O) E Deprotected Diol + Phenylacetaldehyde D->E Deprotonation

Caption: Acid-catalyzed deprotection workflow for dioxolane acetals.

Structural Determinants of Cleavage Rate

The specific structure of 2-benzyl-4,5-dimethyl-1,3-dioxolane contains key features that directly influence its rate of hydrolysis.

  • The 2-Benzyl Substituent (Rate Accelerating): The rate of acetal hydrolysis is highly dependent on the stability of the carbocation formed during the rate-determining step.[4] The benzyl group at the C2 position provides significant resonance stabilization to the adjacent positive charge. This delocalization lowers the activation energy for the ring-opening step, making the 2-benzyl-1,3-dioxolane significantly more labile (i.e., it cleaves faster) than acetals with simple alkyl substituents (e.g., 2-methyl or 2,2-dimethyl).

  • The 1,3-Dioxolane Ring (5-Membered): The ring size of the cyclic acetal also plays a crucial role. Extensive kinetic studies have shown that 1,3-dioxolanes (5-membered rings) tend to hydrolyze more slowly than their 1,3-dioxane (6-membered ring) counterparts.[4] This is attributed to differences in ring strain and stereoelectronic effects during the transition to the carbocation intermediate.

  • The 4,5-Dimethyl Substituents: Gem-dialkyl substitution on the diol backbone, such as in 5,5-dimethyl-1,3-dioxanes, has been shown to decrease the rate of hydrolysis relative to the unsubstituted parent compound.[4] The methyl groups on the 4 and 5 positions of the 2-benzyl-4,5-dimethyl-1,3-dioxolane may exert a similar, albeit likely modest, rate-retarding steric or electronic effect.

Comparative Benchmarking: Stability vs. Alternatives

To effectively use a protecting group, a researcher must know its relative lability. The 2-benzyl-4,5-dimethyl-1,3-dioxolane is an acid-labile group, but its precise position on the stability spectrum is key for ensuring chemoselectivity.

Protecting GroupStructureRing SizeKey Structural FeatureRelative Acid Cleavage Rate
2-Benzyl-1,3-dioxolane Benzyl at C25-memberedResonance-stabilized carbocationFast
2,2-Dimethyl-1,3-dioxolaneAlkyl at C25-memberedTertiary carbocation intermediateModerate[4]
1,3-DioxolaneH at C25-memberedSecondary carbocation intermediateSlow[4]
1,3-DioxaneH at C26-memberedGenerally faster than dioxolanesFaster than Dioxolane[4]
Tetrahydropyranyl (THP)Acetal6-memberedCommon, but creates diastereomersModerate-Fast[5]
Methoxymethyl (MOM)AcetalAcyclicGenerally more stable than THPSlow
tert-Butyldimethylsilyl (TBDMS)Silyl EtherAcyclicCleaved by fluoride or acidVery Slow (Acid)[6]

Relative rates are a generalized comparison under typical acidic hydrolysis conditions (e.g., aqueous acid). Actual rates are highly dependent on specific reaction conditions.

Experimental Design for Kinetic Analysis

A trustworthy protocol for benchmarking cleavage rates must be a self-validating system. The following experimental workflow is designed to determine the pseudo-first-order rate constant (k_obs) for deprotection, where the linearity of the resulting kinetic plot serves as an internal validation of the reaction order.

G A Prepare Stock Solution (Substrate + Internal Standard in NMR Solvent) B Equilibrate Sample in NMR Spectrometer (e.g., 298 K) A->B C Initiate Reaction (Inject Acid Catalyst) B->C D Time-Course Monitoring (Acquire 1H NMR Spectra at Regular Intervals) C->D E Data Processing (Integrate Substrate & Product Signals vs. Standard) D->E F Kinetic Analysis (Plot ln[Substrate] vs. Time) E->F G Determine Rate (k_obs = -slope) F->G

Caption: Experimental workflow for kinetic analysis of deprotection.

Protocol: Kinetic Monitoring by ¹H NMR Spectroscopy

This protocol provides a robust method for measuring cleavage rates. The use of an internal standard and the direct observation of both starting material and product provide high-quality, reliable data.

1. Materials & Reagents:

  • Substrate: 2-benzyl-4,5-dimethyl-1,3-dioxolane

  • Solvent: Acetonitrile-d₃ (CD₃CN) or other suitable deuterated solvent

  • Buffer/Water Source: D₂O

  • Internal Standard: Dimethyl sulfoxide (DMSO) or 1,3,5-trimethoxybenzene (stable under acidic conditions)

  • Acid Catalyst: Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), or other acid of choice

2. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with temperature control.

3. Step-by-Step Procedure:

  • Preparation: In an NMR tube, dissolve a precisely weighed amount of the 2-benzyl-4,5-dimethyl-1,3-dioxolane (e.g., 0.01 mmol) and the internal standard in the deuterated solvent (e.g., 0.4 mL CD₃CN).[7]

  • Equilibration: Place the NMR tube in the spectrometer and allow it to thermally equilibrate at the desired temperature (e.g., 25 °C). Acquire a pre-reaction spectrum (t=0) to confirm the initial concentrations and chemical shifts.

  • Initiation: Prepare a stock solution of the acid catalyst in D₂O. To initiate the reaction, rapidly inject a small, precise volume of the acid solution (e.g., 0.1 mL of 50 mM TFA in D₂O) into the NMR tube and mix thoroughly but carefully.[7]

  • Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate (e.g., every 2 minutes for a fast reaction, every 30 minutes for a slow one).

  • Data Processing: For each spectrum, integrate a well-resolved signal corresponding to the starting material and a signal for the product (e.g., the aldehyde proton of phenylacetaldehyde) relative to the constant integral of the internal standard.

  • Analysis: Calculate the concentration of the starting material at each time point. Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (in seconds).

  • Rate Determination: Perform a linear regression on the data points. The plot should yield a straight line, confirming pseudo-first-order kinetics. The rate constant, k_obs, is the negative of the slope of this line.

Key Parameters for Comprehensive Benchmarking

To build a complete picture of the deprotection kinetics, a researcher should systematically vary key reaction parameters. The data from these experiments will provide a comprehensive understanding of the protecting group's behavior.

ParameterVariables to TestExpected Impact on Cleavage RateRationale
Acid Catalyst Brønsted Acids (TFA, HCl, p-TsOH) vs. Lewis Acids (In(OTf)₃, Ce(OTf)₃)[1]Stronger acids will generally lead to faster rates. Lewis acids may offer different chemoselectivity.The rate is dependent on the concentration of the protonated acetal, which is governed by the acid's pKa.
Acid Concentration 10 mM, 50 mM, 100 mMHigher concentration will increase the rate.The reaction is acid-catalyzed, so increasing catalyst concentration directly increases the observed rate.
Solvent System Acetonitrile, Acetone, THF; varying water content (e.g., 10%, 20% H₂O)Higher water content will drive the equilibrium towards the deprotected products.[3] Solvent polarity can affect reaction rates.Water is a reactant in the hydrolysis mechanism. The solvent can influence the stability of the charged intermediates.
Temperature 15 °C, 25 °C, 40 °CHigher temperature will significantly increase the rate.The reaction rate follows the Arrhenius equation; higher temperature provides more energy to overcome the activation barrier.[8][9]

Conclusion

The 2-benzyl-4,5-dimethyl-1,3-dioxolane is a valuable protecting group whose lability is rationally tunable. Its key structural feature—the C2-benzyl group—provides significant resonance stabilization to the key oxocarbenium ion intermediate, rendering it substantially more acid-labile than simple alkyl-substituted dioxolanes.[4] This inherent reactivity makes it suitable for syntheses where mild acidic deprotection is required.

By employing systematic kinetic analysis as detailed in this guide, researchers can precisely quantify the cleavage rates under their specific conditions. This data-driven approach empowers chemists to move beyond qualitative descriptions of "stable" or "labile" and make informed, predictive choices, ensuring the successful and selective unmasking of the protected diol at the desired stage of a complex synthetic endeavor.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of 2,4-Diphenyl-1,3-dioxolane Acetals.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • University of Wisconsin. (n.d.). Protective Groups in Synthetic Organic Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of 2-Methyl-1,1-dipropoxypropane Acetal.
  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. OSTI.GOV.
  • Zhu, L., et al. (2013). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC.
  • Singla, M. (2025). Top 5 Factors Affecting Chemical Stability.
  • Kvaerno, L., & Kjeldsen, T. (1994). Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. Nucleic Acids Research, 22(1), 94–99.
  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • SciTechnol. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safe Handling and Disposal Protocol for 2-Benzyl-4,5-dimethyl-1,3-dioxolane

As a laboratory professional or drug development scientist, managing organic chemical waste requires a rigorous, self-validating system to ensure safety, regulatory compliance, and environmental protection. 2-Benzyl-4,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a laboratory professional or drug development scientist, managing organic chemical waste requires a rigorous, self-validating system to ensure safety, regulatory compliance, and environmental protection. 2-Benzyl-4,5-dimethyl-1,3-dioxolane (CAS: 5468-06-4), commonly known as Phenylacetaldehyde 2,3-butylene glycol acetal, is a substituted acetal utilized primarily as a flavoring agent and organic intermediate[1].

Because it contains a 1,3-dioxolane ring, this compound presents specific operational hazards—most notably the potential for auto-oxidation and peroxide formation[2]. This guide provides a definitive, step-by-step methodology for the safe handling, storage, and EPA-compliant disposal of this chemical.

Physicochemical Risk Profile

To safely dispose of any chemical, you must first understand the causality behind its hazards. 2-Benzyl-4,5-dimethyl-1,3-dioxolane is a colorless, viscous liquid that is insoluble in water but miscible in organic solvents like ethanol[1].

Key Properties Relevant to Disposal
PropertyValueDisposal Implication
CAS Number 5468-06-4Required for accurate hazardous waste tracking and manifesting.
Chemical Class Acetal (1,3-Dioxolane derivative)Critical: Prone to forming shock-sensitive peroxides upon prolonged exposure to oxygen[2].
Solubility Insoluble in water; soluble in oils/ethanol[1]Strictly prohibits aqueous drain disposal. Must be handled as organic waste.
Boiling Point 118°C (at 10 mm Hg)[1]Moderate volatility; vapors can accumulate in unventilated waste storage.
RCRA Waste Code D001 (Conditional)May trigger EPA D001 (Ignitability) depending on the flash point of the final waste mixture[2].

The Causality of Hazard: Peroxide Management

The most significant safety risk associated with 1,3-dioxolane derivatives is auto-oxidation . The carbon atoms adjacent to the oxygen atoms in the dioxolane ring possess highly reactive alpha-hydrogens. When exposed to atmospheric oxygen or UV light, these hydrogens are easily abstracted via a radical mechanism, leading to the formation of hydroperoxides.

If waste containers are left partially empty or stored for extended periods, these peroxides can concentrate. Friction, heat, or shock (such as dropping a waste bottle or opening a crystallized cap) can trigger a violent explosion[2]. Therefore, peroxide testing is a mandatory pre-disposal validation step.

G A 2-Benzyl-4,5-dimethyl- 1,3-dioxolane B O2 / UV Light Exposure A->B Auto-oxidation C Hydroperoxide Formation B->C Radical mechanism D Peroxide Testing (KI / Quantofix) C->D Routine check E Neutralization (Fe2+ / Bisulfite) D->E If >20 ppm F Safe Organic Waste D->F If <20 ppm E->F Quenched

Mechanistic pathway of auto-oxidation in dioxolanes and the required mitigation workflow.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, execute the following operational protocol before transferring 2-Benzyl-4,5-dimethyl-1,3-dioxolane to your facility's central waste accumulation area.

Phase 1: Pre-Disposal Peroxide Screening
  • Visual Inspection: Examine the waste container for visible crystals around the cap or stratification in the liquid. If crystals are present, DO NOT touch the container. Evacuate the area and call a bomb squad or specialized hazardous materials team.

  • Chemical Testing: If no crystals are present, test the liquid using commercial peroxide test strips (e.g., Quantofix) or a Potassium Iodide (KI) starch solution.

  • Quenching (If Necessary): If peroxide levels exceed 20 ppm, treat the waste by slowly adding a reducing agent such as a 10% aqueous solution of ferrous sulfate (FeSO₄) or sodium bisulfite (NaHSO₃) under stirring. Retest to confirm peroxides are neutralized (< 20 ppm).

Phase 2: Segregation and Containerization
  • Select the Receptacle: Use a high-density polyethylene (HDPE) or glass waste container. Avoid metal containers if the waste mixture contains acidic byproducts.

  • Segregation: Pour the chemical into a Non-Halogenated Organic Waste container. Do not mix with halogenated solvents (to prevent toxic dioxin formation during incineration) or strong oxidizing agents (e.g., nitrates, perchlorates) which can cause ignition[2].

  • Headspace Management: Leave at least 10-20% headspace in the container to accommodate vapor expansion and prevent pressure buildup, which can cause violent rupture[2].

Phase 3: RCRA Labeling and Final Destruction
  • Labeling: Affix a hazardous waste label immediately upon adding the first drop of waste. Mark it clearly as "Non-Halogenated Organic Waste: 2-Benzyl-4,5-dimethyl-1,3-dioxolane." Apply the EPA RCRA D001 waste code if the overall waste mixture is ignitable[2].

  • Storage: Store in a cool, well-ventilated, spark-free secondary containment tray, away from direct sunlight[2].

  • Final Disposal: Transfer the waste to your Environmental Health and Safety (EHS) department. The mandatory final destruction method is high-temperature incineration at an EPA-permitted RCRA facility[3],[4].

Workflow Step1 1. Waste Generation (Liquid Residue) Step2 2. Peroxide Screening (Must be <20 ppm) Step1->Step2 Step3 3. Segregation (Non-Halogenated Organics) Step2->Step3 Pass Step4 4. RCRA Labeling (Combustible / D001) Step3->Step4 Step5 5. Secondary Containment (Ventilated Storage) Step4->Step5 Step6 6. Final Destruction (High-Temp Incineration) Step5->Step6

Standard operating procedure for the segregation, labeling, and destruction of dioxolane waste.

Emergency Spill Response Plan

In the event of an accidental release of 2-Benzyl-4,5-dimethyl-1,3-dioxolane, immediate containment is required to prevent environmental contamination and fire hazards.

  • Isolate and Evacuate: Clear the immediate area of non-essential personnel. Consider evacuation if the spill is large[2].

  • Eliminate Ignition Sources: Shut off all electrical equipment, hot plates, and open flames. Use only spark-free tools and explosion-proof equipment[2].

  • Containment: Prevent the liquid from entering drains, sewers, or waterways[2].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth[2]. Do not use combustible materials like sawdust or paper towels.

  • Collection: Sweep up the absorbed mixture using a spark-free shovel and place it into a heavy-duty, sealable hazardous waste drum[2]. Label the drum appropriately for EHS pickup.

References

  • Food and Agriculture Organization of the United Nations (FAO). "Specifications for Flavourings: 2-Benzyl-4,5-dimethyl-1,3-dioxolane (JECFA No. 1005)." FAO JECFA Database. Available at:[Link]

  • Towson University Environmental Health & Safety. "Hazardous Waste Management Procedures." Towson University EHS. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Superfund Record of Decision / Resource Conservation and Recovery Act (RCRA) Guidelines." EPA Official Documentation. Available at:[Link]

Sources

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